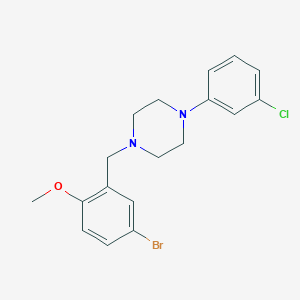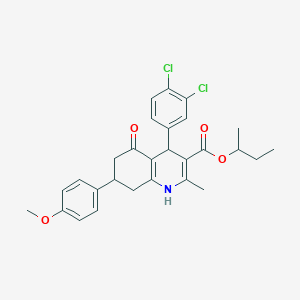
1-(5-bromo-2-methoxybenzyl)-4-(3-chlorophenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzyl)-4-(3-chlorophenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, due to its adverse effects, it has been banned in many countries. Despite its negative reputation, BZP has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
1-(5-bromo-2-methoxybenzyl)-4-(3-chlorophenyl)piperazine acts as a serotonin and dopamine releaser, meaning that it increases the levels of these neurotransmitters in the brain. It also acts as a monoamine oxidase inhibitor, which prevents the breakdown of these neurotransmitters. The increased levels of serotonin and dopamine in the brain result in a feeling of euphoria and increased energy.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(3-chlorophenyl)piperazine has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle tremors. 1-(5-bromo-2-methoxybenzyl)-4-(3-chlorophenyl)piperazine has been shown to have both stimulant and hallucinogenic effects, with users reporting increased energy, euphoria, and altered perception of reality.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-bromo-2-methoxybenzyl)-4-(3-chlorophenyl)piperazine has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. It also has a well-established mechanism of action, which makes it a useful tool for studying neurotransmitter release and uptake. However, one limitation is that 1-(5-bromo-2-methoxybenzyl)-4-(3-chlorophenyl)piperazine has been shown to have a high potential for abuse and dependence, which may limit its usefulness in certain research contexts.
Orientations Futures
There are several future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(3-chlorophenyl)piperazine. One area of interest is its potential use as a therapeutic agent for a variety of neurological disorders. Another area of interest is its potential use as a research tool for studying neurotransmitter release and uptake. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(5-bromo-2-methoxybenzyl)-4-(3-chlorophenyl)piperazine and its potential for abuse and dependence.
Méthodes De Synthèse
1-(5-bromo-2-methoxybenzyl)-4-(3-chlorophenyl)piperazine can be synthesized by reacting 2-methoxy-5-bromobenzyl chloride with 3-chlorophenylpiperazine in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 1-(5-bromo-2-methoxybenzyl)-4-(3-chlorophenyl)piperazine.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxybenzyl)-4-(3-chlorophenyl)piperazine has been studied for its potential therapeutic applications, such as its use as an antidepressant and anxiolytic agent. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that regulate mood and behavior. 1-(5-bromo-2-methoxybenzyl)-4-(3-chlorophenyl)piperazine has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the levels of dopamine in the brain.
Propriétés
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O/c1-23-18-6-5-15(19)11-14(18)13-21-7-9-22(10-8-21)17-4-2-3-16(20)12-17/h2-6,11-12H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJGIFPVCXKAMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(3-chlorophenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(methylthio)phenyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4990348.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4990366.png)
![N-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B4990385.png)

![1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone](/img/structure/B4990409.png)
![methyl 5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoate](/img/structure/B4990414.png)
![N-{1-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4990419.png)


![5-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4990441.png)
